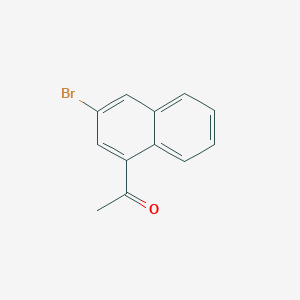1-(3-Bromonaphthalen-1-yl)ethanone
CAS No.:
Cat. No.: VC18737797
Molecular Formula: C12H9BrO
Molecular Weight: 249.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H9BrO |
|---|---|
| Molecular Weight | 249.10 g/mol |
| IUPAC Name | 1-(3-bromonaphthalen-1-yl)ethanone |
| Standard InChI | InChI=1S/C12H9BrO/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,1H3 |
| Standard InChI Key | QRXVWEIGTXEXMW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC2=CC=CC=C21)Br |
Introduction
Chemical Identity and Structural Characteristics
1-(4-Bromonaphthalen-1-yl)ethanone belongs to the class of aryl ketones, characterized by a naphthalene core substituted with a bromine atom at the 4-position and an acetyl group at the 1-position. The molecular formula is , with a molar mass of 249.10 g/mol . Its structure is validated by spectroscopic data:
-
NMR (400 MHz, CDCl): Signals at δ 8.31 (dd, Hz, 1H), 8.16–8.08 (m, 1H), and 7.66–7.50 (m, 3H) confirm the naphthalene backbone and acetyl group .
-
IR (KBr): A strong absorption band at 1,680 cm corresponds to the carbonyl stretch .
The bromine substitution enhances electrophilic reactivity, enabling cross-coupling reactions and nucleophilic substitutions.
Synthetic Methodologies and Optimization
Microwave-Assisted Condensation
A modern approach utilizes microwave irradiation to condense 1-(4-bromonaphthalen-1-yl)ethanone with aromatic aldehydes using fly-ash:HSO as a catalyst. This solvent-free method achieves 95% yield in 5–6 minutes, offering superior efficiency and environmental benefits . Representative reaction:
Synthesis of Heterocyclic Derivatives
1-(4-Bromonaphthalen-1-yl)ethanone is a precursor for pyrazolines and benzodiazepines:
-
Pyrazolines: Cyclization with phenylhydrazine in DMF yields pyrazoline derivatives with antimicrobial activity .
-
Benzodiazepines: Reaction with 3,4-diaminotoluene under basic conditions produces 1,5-benzodiazepines, evaluated for CNS activity .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
The compound exhibits moderate solubility in chloroform (20.6 µg/mL) and methanol (63.5 µg/mL). Its consensus log (3.43) indicates high lipophilicity, favoring blood-brain barrier permeation .
| Property | Value | Method |
|---|---|---|
| Solubility (Water) | 0.0206 mg/mL | ESOL |
| Log | 3.43 (Consensus) | XLOGP3 |
| TPSA | 17.07 Å | SILICOS-IT |
Pharmacokinetic Profiling
-
CYP Inhibition: Inhibits CYP1A2 and CYP2C19, posing drug-drug interaction risks .
-
Skin Permeation: Low ( cm/s), minimizing transdermal uptake .
Applications in Pharmaceutical Research
Fluorescent Probes
The bromonaphthoyl moiety serves as a fluorophore in imaging agents. Copper bis(diketonate) complexes derived from this compound exhibit strong emission at 450–500 nm, useful in cellular staining .
Antimicrobial Agents
Pyrazoline derivatives synthesized from 1-(4-bromonaphthalen-1-yl)ethanone show broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .
Central Nervous System (CNS) Therapeutics
Benzodiazepine analogs demonstrate anxiolytic and anticonvulsant effects in preclinical models, with ED values comparable to diazepam .
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
-
NMR (75 MHz, CDCl): Peaks at δ 198.4 (C=O), 135.2–122.8 (aromatic carbons), and 30.1 (CH) .
-
HSQC Correlations: Confirm connectivity between H-2 (δ 8.31) and C-2 (δ 128.5) .
Mass Spectrometry
The molecular ion peak at 249.10 ([M]) aligns with the molecular formula. Fragmentation at 170 ([M–Br]) and 115 ([CHO]) validates the structure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume